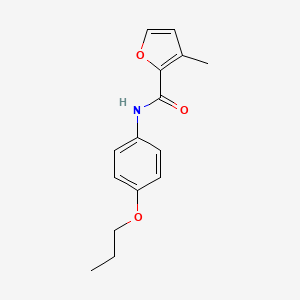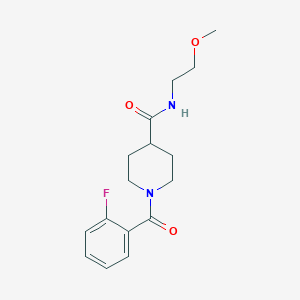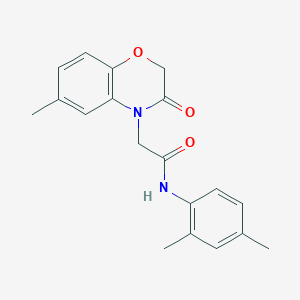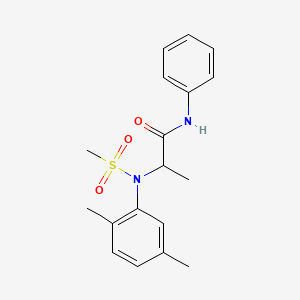![molecular formula C11H13N5O2 B4438569 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide, commonly known as MTPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTPP is a tetrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
MTPP has been found to exhibit a wide range of biological activities, making it a promising candidate for various therapeutic applications. Some of the scientific research applications of MTPP include:
1. Anti-inflammatory activity: MTPP has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: MTPP has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anticancer activity: MTPP has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action
The exact mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. MTPP has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer cell proliferation. MTPP has also been found to activate the Nrf2 signaling pathway, which is a key regulator of antioxidant defense.
Biochemical and Physiological Effects
MTPP has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: MTPP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
2. Reduction of oxidative stress: MTPP has been found to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
3. Induction of apoptosis: MTPP has been found to induce apoptosis in various cancer cell lines by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
MTPP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent biological activity: MTPP exhibits potent biological activity, making it a promising candidate for various therapeutic applications.
2. Well-defined chemical structure: MTPP has a well-defined chemical structure, making it easy to synthesize and analyze.
Some of the limitations of MTPP for lab experiments include:
1. Limited availability: MTPP is not widely available commercially, making it difficult to obtain for lab experiments.
2. Lack of in vivo studies: Most of the studies on MTPP have been conducted in vitro, and there is a lack of in vivo studies to confirm its therapeutic potential.
Future Directions
There are several future directions for the research on MTPP. Some of these include:
1. In vivo studies: More in vivo studies are needed to confirm the therapeutic potential of MTPP.
2. Optimization of synthesis method: The synthesis method of MTPP can be optimized to increase yield and reduce cost.
3. Exploration of new therapeutic applications: MTPP can be explored for new therapeutic applications, such as neuroprotection and cardiovascular disease.
In conclusion, MTPP is a promising tetrazole-based compound that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of MTPP involves several steps, and its scientific research applications include anti-inflammatory, antioxidant, and anticancer activity. The exact mechanism of action of MTPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MTPP has several advantages and limitations for lab experiments, and there are several future directions for its research.
properties
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-3-11(17)13-8-4-5-10(18-2)9(6-8)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSKBINENCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4438503.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4438508.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-1H-indol-3-yl)ethanone](/img/structure/B4438515.png)
![ethyl 3-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4438530.png)


![3-amino-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4438550.png)
![4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)

![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)

![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)